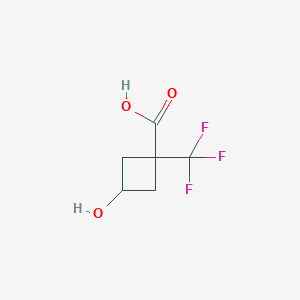
N,N-dibenzyl-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dibenzyl-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a complex organic compound featuring a pyrimidine core substituted with benzyl, methyl, and nitro-pyrazole groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors could also be considered to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N,N-dibenzyl-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the benzyl groups.
科学研究应用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic properties, particularly in targeting specific biological pathways.
Industry: It may find applications in the development of new materials with unique properties.
作用机制
The mechanism of action of N,N-dibenzyl-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro-pyrazole moiety might play a crucial role in its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
Imidazole Derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities.
Indole Derivatives: Known for their antiviral and anticancer properties, indole derivatives share structural similarities with pyrazole-containing compounds.
Quinoline Derivatives: These compounds are important in medicinal chemistry for their antimalarial and antibacterial activities.
Uniqueness
N,N-dibenzyl-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of benzyl, methyl, and nitro-pyrazole groups on a pyrimidine core makes it a versatile compound for various applications.
属性
IUPAC Name |
N,N-dibenzyl-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c1-17-12-21(25-22(24-17)27-16-20(13-23-27)28(29)30)26(14-18-8-4-2-5-9-18)15-19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZDHHOZOSXLDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2668858.png)
![2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide](/img/structure/B2668859.png)


![2-Chloro-N-[(3,3-dimethyl-2-oxo-1H-indol-5-yl)methyl]propanamide](/img/structure/B2668868.png)


![4-[(5-Chloropyrazin-2-yl)methoxy]-3-ethoxybenzonitrile](/img/structure/B2668872.png)

![1-[(4-CHLOROPHENYL)METHYL]-3-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]UREA](/img/structure/B2668874.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2668877.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2668880.png)
